molecular formula C22H19IN2O5S2 B388546 ETHYL (2E)-2-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388546
M. Wt: 582.4g/mol
InChI Key: UOQLHWUVPHZXHQ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a benzylidene group, and various functional groups such as hydroxyl, iodine, and methoxy groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with 7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the iodine atom may yield a hydrogenated derivative .

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The presence of functional groups such as hydroxyl, iodine, and methoxy groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and structural features, which impart distinct chemical reactivity and potential biological activity. The presence of iodine and thienyl groups, in particular, distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H19IN2O5S2

Molecular Weight

582.4g/mol

IUPAC Name

ethyl (2E)-2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19IN2O5S2/c1-4-30-21(28)17-11(2)24-22-25(18(17)15-6-5-7-31-15)20(27)16(32-22)10-12-8-13(23)19(26)14(9-12)29-3/h5-10,18,26H,4H2,1-3H3/b16-10+

InChI Key

UOQLHWUVPHZXHQ-MHWRWJLKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C(=C4)I)O)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C(=C4)I)O)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C(=C4)I)O)OC)S2)C

Origin of Product

United States

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